
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Übersicht
Beschreibung
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) (CAS No. 9829523) is a nitrogen mustard derivative with a phosphorodiamidic acid core. It is structurally characterized by two 2-chloroethyl groups attached to a phosphorus atom, forming a diamidic acid structure, which is complexed with cyclohexanamine in a 1:1 molar ratio . Its alkylating properties, mediated by the reactive 2-chloroethyl groups, enable cross-linking of DNA, a mechanism shared with other nitrogen mustards .
Biologische Aktivität
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, combined with cyclohexanamine (CAS 1566-15-0), is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features two chloroethyl groups attached to a phosphorodiamidic acid backbone, forming a cyclohexylamine salt. This structure enhances its solubility in organic solvents, which is crucial for its application in various chemical reactions and biological studies. The presence of chloroethyl groups allows for nucleophilic substitution reactions, making it a versatile reagent in synthetic organic chemistry.
The biological activity of this compound primarily arises from its ability to alkylate nucleophilic sites in DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen, leading to:
- Cross-linking : This disrupts normal DNA replication and transcription processes.
- Strand breaks : These can trigger cellular apoptosis or necrosis, particularly in rapidly dividing cells, which is a mechanism exploited in chemotherapy.
Antitumor Activity
Research has demonstrated that compounds related to N,N-bis(2-chloroethyl) phosphorodiamidic acid exhibit notable antitumor properties. Studies indicate that these compounds can induce cell death in various cancer cell lines through their alkylating action:
- In vitro studies have shown that the compound effectively inhibits the proliferation of several cancer cell types by inducing apoptosis.
- In vivo studies have reported significant tumor reduction in animal models treated with phosphorodiamidic derivatives.
Toxicological Profile
While the compound exhibits promising anticancer activity, it is essential to consider its toxicological effects:
- Mutagenicity : Some studies indicate that derivatives can be weakly mutagenic in bacterial assays (e.g., Salmonella typhimurium), suggesting potential genetic risks associated with exposure.
- Carcinogenicity : Limited evidence points to carcinogenic potential based on animal studies; however, more comprehensive studies are necessary to evaluate long-term effects.
Pharmacokinetics
Pharmacokinetic studies reveal that compounds similar to N,N-bis(2-chloroethyl) phosphorodiamidic acid have varied absorption rates and metabolic pathways:
- Half-life : The mean half-life of related alkylating agents has been documented around 8.88 hours, indicating sustained activity post-administration.
- Distribution : These compounds tend to distribute widely within tissues, particularly accumulating in liver and kidney.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
N,N-Bis(2-chloroethyl) phosphorodiamidic acid | Structure | Antitumor | Alkylating agent |
Cyclophosphamide | Structure | Antineoplastic | Prodrug; requires metabolic activation |
Tris(2-chloroethyl)amine | Structure | Antitumor | Similar mechanism; broader spectrum |
Case Studies
- Study on Tumor Cell Lines : A study involving various human cancer cell lines showed that treatment with N,N-bis(2-chloroethyl) phosphorodiamidic acid resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- Animal Model Research : In a murine model of cancer, administration of the compound led to significant tumor regression compared to control groups receiving placebo treatments.
- Toxicity Assessment : Long-term toxicity studies highlighted the need for careful dosing regimens due to observed mutagenic effects at high concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1), and how is its purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving bis(2-chloroethyl)amine derivatives and phosphorodiamidic acid precursors. Cyclohexanamine is introduced as a stabilizing counterion. Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 210–230 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P). For example, ³¹P NMR can confirm the integrity of the phosphorodiamidic core by detecting characteristic shifts at δ 15–25 ppm .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving its 3D structure, particularly to confirm the 1:1 stoichiometry with cyclohexanamine. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P=O stretch at 1250–1300 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z ~261 for the parent ion). Cross-referencing with literature data from NIST or crystallography databases (e.g., COD) ensures accuracy .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Due to its alkylating properties and structural similarity to nitrogen mustards (e.g., HN1), strict protocols include:
- Use of fume hoods and personal protective equipment (PPE).
- Neutralization of spills with 10% sodium thiosulfate to detoxify reactive chloroethyl groups.
- Storage at –20°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers investigate the metabolic pathways of this compound in in vitro models?
- Methodological Answer : Isotopic labeling (e.g., ¹⁴C or ³²P) tracks metabolic fate. Liver microsomal assays (e.g., using cytochrome P450 enzymes) identify primary metabolites, while LC-MS/MS quantifies intermediates like dechloroethyl derivatives. Comparative studies with cyclophosphamide metabolites (e.g., 4-hydroxycyclophosphamide) can reveal shared enzymatic pathways .
Q. What experimental strategies elucidate the DNA alkylation mechanism of this compound?
- Methodological Answer :
- Gel electrophoresis : Detects DNA crosslinking via delayed migration of alkylated DNA.
- Comet assay : Measures single-strand breaks caused by incomplete repair of alkylated sites.
- Molecular docking simulations : Predict binding affinity to guanine N7 positions, validated by HPLC-UV analysis of alkylated nucleobases .
Q. How does pH influence the stability of this compound in aqueous solutions, and how can degradation products be mitigated?
- Methodological Answer : Stability studies using accelerated degradation (40°C, 75% humidity) show rapid hydrolysis at pH < 3 or > 9, forming phosphoramide acids and cyclohexanamine byproducts. Buffering solutions at pH 6.5–7.5 with phosphate or HEPES minimizes degradation. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability .
Q. How should researchers address contradictions in literature regarding its biological activity and structural analogs?
- Methodological Answer : Discrepancies often arise from:
- Synonym confusion : Misidentification with HN1 (ethylbis(2-chloroethyl)amine) or cyclophosphamide derivatives. Cross-check CAS numbers (e.g., 31645-39-3 for the phosphorodiamidic core) and IUPAC names .
- Experimental variability : Standardize cell lines (e.g., HL-60 leukemia cells) and dosing protocols (IC₅₀ calculations via MTT assays). Meta-analyses of PubMed datasets (e.g., MeSH terms "alkylating agents" AND "phosphoramides") clarify trends .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Cyclophosphamide (NSC 26271)
- Structure : Cyclophosphamide (CAS 50-18-0) is a cyclic phosphoramide mustard with a 3-hydroxypropyl group, forming an intramolecular ester. Its molecular formula is C₇H₁₅Cl₂N₂O₂P (MW 261.09) .
- Mechanism : Metabolized in vivo to 4-hydroxycyclophosphamide, which decomposes into phosphoramide mustard (N,N-bis(2-chloroethyl)phosphorodiamidic acid) and acrolein. The former is the active alkylating agent .
- Key Differences : Unlike the cyclohexanamine complex, cyclophosphamide requires metabolic activation for cytotoxicity. The cyclohexanamine compound acts directly as an alkylating agent or precursor .
Phosphoramide Mustard (N,N-bis(2-chloroethyl)phosphorodiamidic acid)
- Structure : The free acid form of the active metabolite of cyclophosphamide (MW 221.00; CAS 31645-39-3) .
- Mechanism : Direct alkylation via aziridinium intermediates without requiring metabolic activation. Demonstrates pH-dependent reactivity, with higher alkylation rates at pH 7.4 compared to 4.6 .
- Key Differences : The cyclohexanamine complex may exhibit enhanced stability and solubility due to the cyclohexanamine counterion, whereas phosphoramide mustard is rapidly metabolized .
Alcophosphamide (NSC 227248)
- Structure : A hydroxylated derivative (C₇H₁₇Cl₂N₂O₃P; MW 279.1; CAS 52336-54-6) with a 3-hydroxypropyl ester group .
- Properties : Higher hydrophilicity (logP 4.09) and lower volatility (boiling point 413.8°C) compared to the cyclohexanamine complex. Acts as a cyclophosphamide impurity and intermediate .
Pharmacological and Toxicological Comparisons
Key Findings:
- Phosphoramide mustard shows higher cytotoxicity in vitro but poor in vivo stability, limiting therapeutic utility .
Vorbereitungsmethoden
Synthesis of N,N-Bis(2-chloroethyl)phosphorodiamidic Acid
Phosphoramidochloridate Intermediate Formation
The synthesis begins with the preparation of phenyl phosphorodichloridate (1), achieved by reacting phenol with phosphoryl chloride () in diethyl ether at in the presence of triethylamine () . This intermediate is critical for subsequent nucleophilic substitution:
3 \xrightarrow{Et3N, -78^\circ C} \text{Phenyl phosphorodichloridate} + HCl \quad
The product is isolated in 87% yield after solvent removal .
Nucleophilic Substitution with Bis(2-chloroethyl)amine
Bis(2-chloroethyl)amine hydrochloride reacts with phenyl phosphorodichloridate in methylene chloride () and to form phenyl-N,N-bis(2-chloroethyl)phosphoramidochloridate (2) :
2\text{CH}2\text{)}2\text{NH} \cdot HCl + \text{Phenyl phosphorodichloridate} \xrightarrow{Et3N, CH2Cl2} \text{Phenyl-N,N-bis(2-chloroethyl)phosphoramidochloridate} + HCl \quad
This step proceeds at ambient temperature over 20 hours, yielding 72–78% after purification .
Hydrolysis to Phosphorodiamidic Acid
The phosphoramidochloridate undergoes hydrolysis under controlled acidic or basic conditions to yield N,N-bis(2-chloroethyl)phosphorodiamidic acid . For example, treatment with aqueous at for 6 hours affords the acid in 85–90% yield .
Preparation of Cyclohexanamine
Hydrogenation of Phenol
Cyclohexanamine is synthesized via catalytic hydrogenation of phenol using a Pd/AlO-MgO/AlO catalyst :
2 + NH3 \xrightarrow{Pd/\text{Al}2\text{O}3-\text{MgO}/\text{Al}2\text{O}3, 180^\circ C} \text{Cyclohexanamine} + \text{by-products} \quad
Key reaction parameters:
-
Molar ratio : Phenol:H:NH = 1:10:10
-
Catalyst loading : 0.6–0.9 mol phenol/(kg catalyst·h)
-
Conversion : 94.6% phenol, 89.4% selectivity for cyclohexanamine .
Alternative Methods
Cyclohexanamine may also be produced via:
-
Reduction of nitrocyclohexane using /Raney nickel.
Formation of the 1:1 Salt Compound
Acid-Base Reaction
The phosphorodiamidic acid and cyclohexanamine are combined in a 1:1 molar ratio in anhydrous tetrahydrofuran () or ethanol. The reaction proceeds via proton transfer:
The product precipitates upon cooling and is isolated by filtration (yield: 92–95% ) .
Purification and Characterization
Analytical Data and Reaction Optimization
Table 1: Comparative Yields of Key Steps
Step | Conditions | Yield (%) | Source |
---|---|---|---|
Phosphorodichloridate | , | 87 | |
Phosphoramidochloridate | , 20 h | 72–78 | |
Cyclohexanamine synthesis | 180, Pd catalyst | 89.4 | |
Salt formation | THF, 25 | 92–95 |
Table 2: Catalyst Performance in Cyclohexanamine Synthesis
Catalyst Composition | Phenol Conversion (%) | Selectivity (%) |
---|---|---|
Pd (0.5%)/AlO-MgO | 94.6 | 89.4 |
Pd (0.2%)/AlO-MgO | 94.1 | 74.5 |
Applications and Stability Considerations
Eigenschaften
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIPRUDEMNRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935481 | |
Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-15-0, 5776-49-8 | |
Record name | AI 3-51834 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramide mustard cyclohexamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMF 59 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.